molecular formula C8H7BrF2O B1335703 2,3-Difluoro-6-methoxybenzyl bromide CAS No. 886501-83-3

2,3-Difluoro-6-methoxybenzyl bromide

Cat. No. B1335703
M. Wt: 237.04 g/mol
InChI Key: SVUCRCMGEHPJGQ-UHFFFAOYSA-N
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Description

2,3-Difluoro-6-methoxybenzyl bromide is a chemical compound with the molecular formula C8H7BrF2O and a molecular weight of 237.044 g/mol .


Molecular Structure Analysis

The molecular structure of 2,3-Difluoro-6-methoxybenzyl bromide consists of a benzyl group substituted with two fluorine atoms, a methoxy group, and a bromine atom . The InChI code for this compound is 1S/C8H7BrF2O/c1-12-7-3-2-6(10)8(11)5(7)4-9/h2-3H,4H2,1H3 .


Physical And Chemical Properties Analysis

2,3-Difluoro-6-methoxybenzyl bromide is a solid powder at room temperature . It has a density of 1.6±0.1 g/cm3 . The boiling point is reported to be between 46-48°C or 225.9±35.0°C at 760 mmHg . The compound has a molar refractivity of 45.6±0.3 cm3 and a molar volume of 151.3±3.0 cm3 .

Scientific Research Applications

Ionic Liquids Synthesis

2,3-Difluoro-6-methoxybenzyl bromide has been utilized in the preparation and characterization of ammonium-based ionic liquids. These quaternary ammonium salts, synthesized using ether-functionalized alkyl bromides, exhibit low melting points and enhanced thermal stability. The bromide salts are particularly notable for their synthesis involving ether functionalized alkyl bromide, emphasizing the reactivity and functional importance of such compounds in creating novel ionic liquids (Kärnä, Lahtinen, & Valkonen, 2009).

Synthesis of Radiotracers

The compound is also a critical intermediate in the synthesis of fluorinated α-amino acids, which are used as radiotracers in Positron Emission Tomography (PET). The complex synthesis process involves bromination procedures and purification steps to obtain high-purity radiotracers, demonstrating the compound's role in advanced medical imaging techniques (Zaitsev et al., 2002).

Catalysis in Organic Reactions

In organic synthesis, the compound is used in the formation of palladium(II) complexes with benzimidazolin-2-ylidene and phosphane ligands. These complexes are crucial in catalyzing Mizoroki–Heck C–C coupling reactions, showcasing the compound's role in facilitating bond formations in organic molecules (Türkmen, Pape, Hahn, & Çetinkaya, 2009).

Photocatalytic Applications

The compound is involved in the photochemical benzylic bromination process using BrCCl3. It's specifically applied in the development of a p-methoxybenzyl bromide generator for PMB protection, a process crucial for the production of pharmaceutically relevant intermediates (Otake et al., 2019).

Safety And Hazards

This compound is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

3-(bromomethyl)-1,2-difluoro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-12-7-3-2-6(10)8(11)5(7)4-9/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUCRCMGEHPJGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407354
Record name 2,3-Difluoro-6-methoxybenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-6-methoxybenzyl bromide

CAS RN

886501-83-3
Record name 2,3-Difluoro-6-methoxybenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Xiang, H He, X Duan, Z He, X Xu, M Liao… - Microbiology …, 2023 - Am Soc Microbiol
About a quarter of the world’s population is infected with Mycobacterium tuberculosis, equivalent to about two billion people. With the emergence of multidrug-resistant tuberculosis, …
Number of citations: 5 journals.asm.org

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